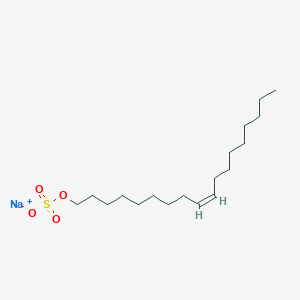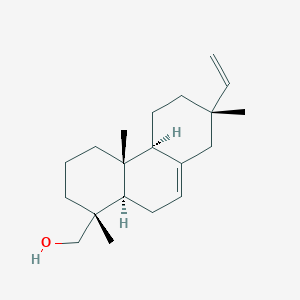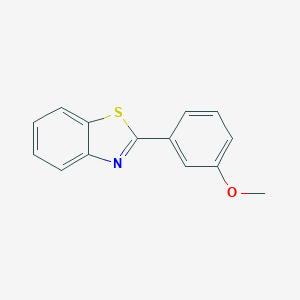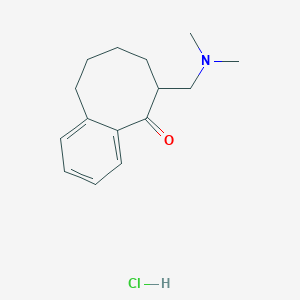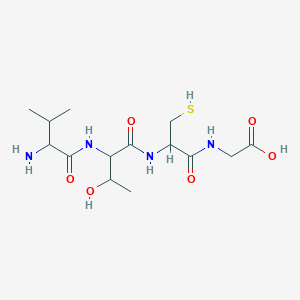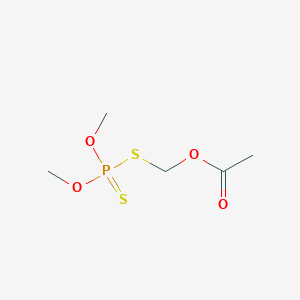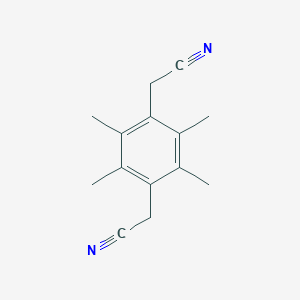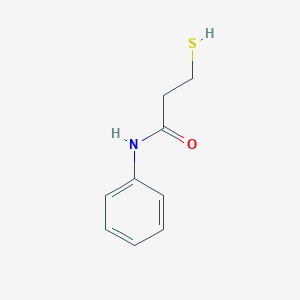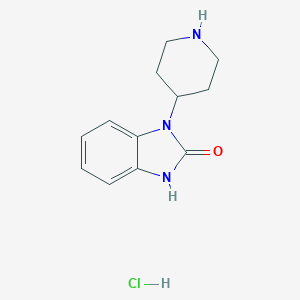
Torachryson 8-O-Glucosid
Übersicht
Beschreibung
Torachryson-8-O-b-D-glucosid: ist eine natürliche Verbindung, die aus der Pflanze Polygonum multiflorum Thunb. isoliert wurde. Es ist eine Art von Naphthalin-Glucosid und wurde für seine verschiedenen biologischen Aktivitäten untersucht, darunter entzündungshemmende und antioxidative Eigenschaften .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Torachryson-8-O-b-D-glucosid kann durch Glykosylierung von Torachryson mit Glucose synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Glykosyldonors und eines sauren Katalysators, um die Bildung der glykosidischen Bindung zu erleichtern. Die Reaktionsbedingungen umfassen häufig einen Temperaturbereich von 60-80 °C und eine Reaktionszeit von mehreren Stunden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Torachryson-8-O-b-D-glucosid beinhaltet die Extraktion und Reinigung aus natürlichen Quellen wie Polygonum multiflorum Thunb. Der Prozess umfasst die Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Isolierung und Reinigung der Verbindung .
Chemische Reaktionsanalyse
Arten von Reaktionen: Torachryson-8-O-b-D-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter milden Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kaliumcarbonat durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinonen führen, während die Reduktion Alkoholderivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und die Synthese von Glykosiden verwendet.
Biologie: Untersucht für seine Rolle in zellulären Prozessen, einschließlich seiner Auswirkungen auf die Enzymaktivität und Genexpression.
Medizin: Wird für seine entzündungshemmenden, antioxidativen und potenziellen krebshemmenden Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung von Naturstoff-basierten Arzneimitteln und Nahrungsergänzungsmitteln verwendet.
Wirkmechanismus
Torachryson-8-O-b-D-glucosid entfaltet seine Wirkungen hauptsächlich durch die Hemmung der Aldose-Reduktase, eines Enzyms, das an der Reduktion verschiedener Aldehyd- und Carbonylverbindungen beteiligt ist. Durch die Hemmung dieses Enzyms reduziert die Verbindung die Lipidperoxidation und Entzündung. Es reguliert auch die Expression von antioxidativen Faktoren stromabwärts des NRF2-Signalwegs, wie Glutathion-S-Transferase, die zur Entgiftung reaktiver Aldehyde beiträgt .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in cellular processes, including its effects on enzyme activity and gene expression.
Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Torachrysone-8-O-b-D-glucoside exerts its effects primarily through the inhibition of aldose reductase, an enzyme involved in the reduction of various aldehyde and carbonyl compounds. By inhibiting this enzyme, the compound reduces lipid peroxidation and inflammation. It also upregulates the expression of antioxidant factors downstream of the NRF2 pathway, such as glutathione S-transferase, which helps detoxify reactive aldehydes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Torachrysone 8-O-Glucoside functions as an effective inhibitor of Aldose Reductase (AR), an enzyme involved in the reduction of various aldehyde and carbonyl compounds . It interacts with AR, exhibiting strong binding affinity, and inhibits its activity .
Cellular Effects
Torachrysone 8-O-Glucoside influences cell function by up-regulating the mRNA levels of several antioxidant factors downstream of NRF2 . It significantly increases Glutathione S-transferase (GST), thus detoxifying 4-Hydroxynonenal (4-HNE) by facilitating the conjugation of 4-HNE to glutathione, forming Glutathione-4-Hydroxynonenal (GS-HNE) .
Molecular Mechanism
Torachrysone 8-O-Glucoside exerts its effects at the molecular level by blocking the conversion of GS-HNE to Glutathionyl-1,4-Dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts and inducing severe cellular damage .
Metabolic Pathways
Torachrysone 8-O-Glucoside is involved in the metabolism of lipid peroxidation products . It interacts with AR in this metabolic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Torachrysone-8-O-b-D-glucoside can be synthesized through the glycosylation of torachrysone with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of Torachrysone-8-O-b-D-glucoside involves the extraction and purification from natural sources such as Polygonum multiflorum Thunb. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Torachrysone-8-O-b-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Emodin-8-O-b-D-glucosid: Ein weiteres Naphthalin-Glucosid mit ähnlichen entzündungshemmenden und antioxidativen Eigenschaften.
Chrysophanol-8-O-b-D-glucosid: Bekannt für seine entzündungshemmenden und leberschützenden Wirkungen.
Einzigartigkeit: Torachryson-8-O-b-D-glucosid ist einzigartig aufgrund seiner potenten Hemmung der Aldose-Reduktase und seiner Fähigkeit, mehrere antioxidative Faktoren zu regulieren, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Erkrankungen macht, die durch übermäßige Lipidperoxidation und Entzündung gekennzeichnet sind .
Eigenschaften
IUPAC Name |
1-[1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKWPHRULCFTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Torachrysone 8-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64032-49-1 | |
| Record name | Torachrysone 8-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 152 °C | |
| Record name | Torachrysone 8-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which herbal medicine was Torachrysone 8-O-Glucoside identified as a potential bioactive compound?
A1: Torachrysone 8-O-Glucoside was identified as a potential Parkin-binding agent from the roots and rhizomes of two herbal medicines: Polygoni Cuspidati Rhizoma et Radix and Sophorae Flavescentis Radix [].
Q2: What is the pharmacokinetic behavior of Torachrysone 8-O-Glucoside after oral administration?
A2: A study in rats showed that Torachrysone 8-O-Glucoside, after oral administration of a Radix Polygoni Multiflori extract, is absorbed relatively quickly and exhibits high exposure levels in the liver and kidney. It's primarily excreted through feces and bile [, ].
Q3: Were there any studies conducted to assess the activity of Torachrysone 8-O-Glucoside on Parkin?
A3: While identified as a potential Parkin-binding compound through a novel screening method combining centrifugal ultrafiltration and liquid chromatography/mass spectrometry, further in vitro studies are needed to confirm its direct interaction with Parkin and any subsequent downstream effects [].
A3: Researchers employed a combination of techniques. Initially, centrifugal ultrafiltration was used to separate Torachrysone 8-O-Glucoside from the complex herbal matrix. Identification was achieved using liquid chromatography coupled with mass spectrometry (LC/MS) []. In a separate study focusing on pharmacokinetics, a UPLC-MS/MS method was developed for the simultaneous determination of Torachrysone 8-O-Glucoside and other constituents in rat plasma following oral administration of a Radix Polygoni Multiflori extract [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


